
1,1'-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene): is an organic compound characterized by the presence of two methoxybenzene groups connected via a phenylprop-1-yne linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzene with a phenylprop-1-yne derivative under basic conditions. The reaction is often catalyzed by a palladium-based catalyst to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and proper handling of reagents are crucial during the production process.
化学反応の分析
Types of Reactions: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of probes for biochemical assays.
Medicine: Research into the medicinal properties of this compound includes its potential use as a pharmacophore in drug design. Its interactions with biological targets are of interest for developing new therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.
作用機序
The mechanism of action of 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylprop-1-yne linkage and methoxybenzene groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1,1’-(Oxydi-1-propyne-3,1-diyl)bis(benzene): Similar structure but with an oxygen atom in the linkage.
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium): Different functional groups and applications.
1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Different aromatic substituents and reactivity.
Uniqueness: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) is unique due to its specific combination of methoxybenzene groups and phenylprop-1-yne linkage. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
816423-12-8 |
|---|---|
分子式 |
C23H20O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
1-methoxy-4-[1-(4-methoxyphenyl)-1-phenylprop-2-ynyl]benzene |
InChI |
InChI=1S/C23H20O2/c1-4-23(18-8-6-5-7-9-18,19-10-14-21(24-2)15-11-19)20-12-16-22(25-3)17-13-20/h1,5-17H,2-3H3 |
InChIキー |
OYZIMBRNVQQSIU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
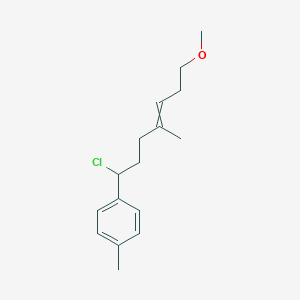
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
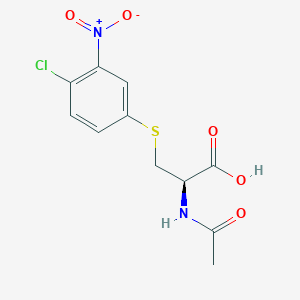
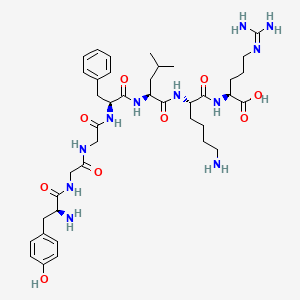

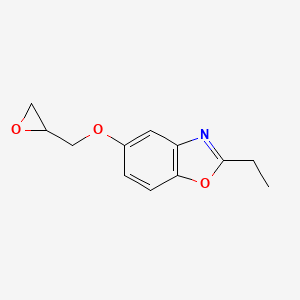
![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
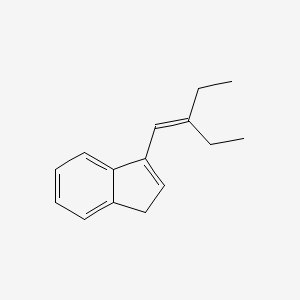
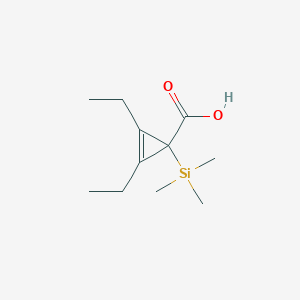

![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane](/img/structure/B12528777.png)
![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)
